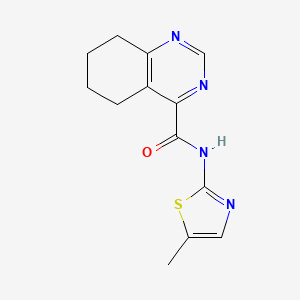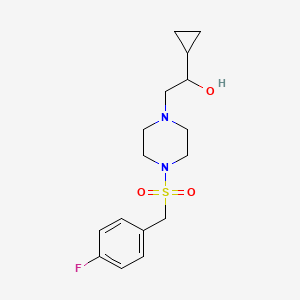![molecular formula C26H24N2O6S B2674069 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-88-9](/img/structure/B2674069.png)
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains methoxyphenyl groups, a sulfonyl group, a methyl group, and a quinolinone group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it would be involved in reactions typical of its functional groups. For example, the sulfonyl group might undergo hydrolysis, and the methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of methoxy groups would likely make the compound somewhat polar and potentially soluble in some organic solvents .Aplicaciones Científicas De Investigación
Structural and Properties Studies
- Structural Aspects and Inclusion Compounds : Research has focused on the structural aspects of similar amide-containing isoquinoline derivatives. For example, studies have shown that certain derivatives can form gels or crystalline salts when treated with mineral acids. These compounds also exhibit strong fluorescence emission and have potential applications in materials science due to their unique structural and optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Interactions
- Novel Synthesis Techniques : Innovative methods for synthesizing related compounds have been explored. For instance, microwave-assisted synthesis has been used for creating derivatives with potential enzyme inhibitory activities (Virk et al., 2018).
- Anti-Tuberculosis Activity : Certain derivatives have shown promise in anti-tuberculosis activity, underscoring their potential in medicinal chemistry (Bai et al., 2011).
Potential in Pharmacology
- Inhibitors for Methionine Synthase : Some derivatives have been found to inhibit methionine synthase, indicating potential anti-cancer properties. This highlights their relevance in developing new cancer therapies (Elfekki et al., 2014).
Applications in Agriculture
- Insecticidal Properties : Certain pyridine derivatives related to the compound have demonstrated significant insecticidal activities, suggesting potential use in pest control (Bakhite et al., 2014).
Miscellaneous Applications
- Cytotoxic Activities : Some sulfonamide derivatives, closely related to the compound, have exhibited cytotoxic activities against various cancer cell lines. This opens up potential applications in developing new chemotherapeutic agents (Ghorab et al., 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-7-12-23-22(13-17)26(30)24(35(31,32)21-10-8-19(33-2)9-11-21)15-28(23)16-25(29)27-18-5-4-6-20(14-18)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGIRCOEPRYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)
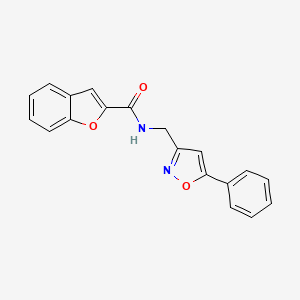
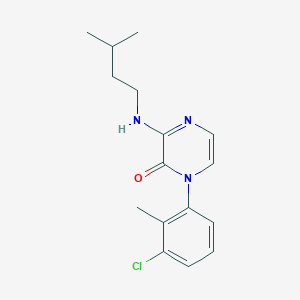

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)
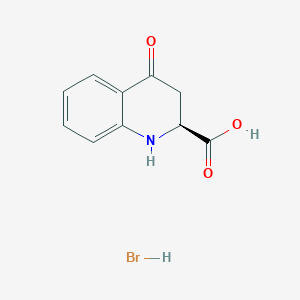
![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)
